Ivabradine-d4 Hydrochloride
CAS No.:
Cat. No.: VC0203078
Molecular Formula: C₂₇H₃₃D₄ClN₂O₅
Molecular Weight: 509.07
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₃₃D₄ClN₂O₅ |
|---|---|
| Molecular Weight | 509.07 |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
Ivabradine-d4 Hydrochloride features a complex molecular structure derived from the parent compound. While the standard Ivabradine hydrochloride has a molecular formula of C27H37ClN2O5 , the deuterated form substitutes four hydrogen atoms with deuterium, resulting in an adjusted formula of C27H33D4ClN2O5. This substitution occurs at strategic positions that influence the metabolic stability of the compound.
The molecular weight of standard Ivabradine hydrochloride is 505.05 g/mol , while the deuterated version has a slightly higher molecular weight due to the replacement of four hydrogen atoms (atomic weight 1.008) with four deuterium atoms (atomic weight 2.014).
Structural Characteristics
The structural framework of Ivabradine-d4 Hydrochloride maintains the key functional groups of the parent compound, including:
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A benzazepinone core structure
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Multiple methoxy substituents
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A tertiary amine functionality
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A bicyclic system
The SMILES notation for standard Ivabradine hydrochloride is "[H+].[Cl-].COC1=CC2=C(CC(=O)N(CCCN(C)C[C@H]3CC4=CC(OC)=C(OC)C=C34)CC2)C=C1OC" , which would be modified to include the deuterium atoms in the deuterated version.
Physical Properties
*Properties inferred based on typical characteristics of deuterated compounds compared to their non-deuterated counterparts.
Pharmacological Profile
Mechanism of Action
Like its parent compound, Ivabradine-d4 Hydrochloride is expected to function primarily as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically targeting the HCN4 subtype in the sinoatrial node of the heart . This action reduces the steepness of the sinoatrial node's diastolic depolarization, resulting in diastole prolongation without affecting action potential duration or inducing negative inotropy .
The mechanism involves:
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Selective binding to the intracellular side of the HCN4 channel
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Inhibition of the funny current (If) that regulates spontaneous depolarization
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Reduction in heart rate through prolongation of the diastolic phase
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Preservation of cardiac contractility and blood pressure
Pharmacokinetic Properties
Based on the properties of standard Ivabradine, with modifications expected due to deuteration, the pharmacokinetic profile of Ivabradine-d4 Hydrochloride likely involves:
Absorption and Bioavailability
The parent compound Ivabradine is rapidly and almost completely absorbed after oral administration, with a peak plasma level reached in about 1 hour under fasting conditions. The absolute bioavailability of the film-coated tablets is around 40%, due to first-pass effect in the gut and liver . Deuteration may potentially affect the absorption rate, though the fundamental properties would likely remain similar.
Distribution
Standard Ivabradine is approximately 70% plasma protein bound with a volume of distribution at steady-state close to 100 liters in patients . The deuterated form would likely maintain similar protein binding properties, though subtle differences in distribution may occur due to the altered physiochemical properties.
Metabolism
This is where the most significant differences between Ivabradine and its deuterated form would be expected. Standard Ivabradine is extensively metabolized by the liver and gut through cytochrome P450 3A4 (CYP3A4), with the major active metabolite being the N-desmethylated derivative (S 18982) .
Deuteration, particularly if positioned at sites of metabolic vulnerability, could significantly slow the rate of metabolism, potentially extending the half-life and altering the metabolite profile. This represents one of the primary rationales for developing deuterated versions of existing drugs.
Elimination
Standard Ivabradine is eliminated with a main half-life of 2 hours in plasma and an effective half-life of 11 hours. The total clearance is about 400 ml/min, and the renal clearance is about 70 ml/min. Excretion of metabolites occurs to a similar extent via feces and urine, with about 4% of an oral dose excreted unchanged in urine . The deuterated version may exhibit a longer elimination half-life due to the kinetic isotope effect that typically slows metabolic clearance.
Pharmacodynamic Effects
The pharmacodynamic effects of Ivabradine-d4 Hydrochloride are expected to mirror those of the parent compound, including:
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Selective heart rate reduction
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Maintenance of cardiac contractility
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Preservation of blood pressure
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Potential improvement in myocardial oxygen balance
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Possible beneficial pleiotropic effects on endothelial function and vascular tone
Clinical Applications and Research Findings
| Parameter | Potential Advantage |
|---|---|
| Metabolic Stability | Increased resistance to CYP3A4-mediated metabolism |
| Half-life | Potentially extended plasma residence time |
| Dosing Frequency | Possible reduction in dosing frequency |
| Drug-Drug Interactions | Potentially reduced vulnerability to interactions with CYP3A4 inhibitors/inducers |
| Side Effect Profile | Possibly improved safety profile due to altered metabolism |
| Efficacy | Maintenance of efficacy with potentially improved pharmacokinetic profile |
Pleiotropic Effects Research
Research on the parent compound Ivabradine has identified numerous pleiotropic effects beyond heart rate reduction that might also apply to the deuterated version:
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Anti-inflammatory and antioxidant actions
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Improvement of endothelium-dependent and endothelium-independent vascular relaxation
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Anti-atherosclerotic effects
These effects, demonstrated in both experimental and clinical settings with standard Ivabradine, suggest that Ivabradine-d4 Hydrochloride might similarly exhibit multifaceted cardiovascular benefits, potentially including blood pressure reduction in hypertensive patients with elevated heart rates .
Comparison with Parent Compound and Metabolites
Structural Comparison
Ivabradine-d4 Hydrochloride differs from standard Ivabradine hydrochloride solely in the replacement of four hydrogen atoms with deuterium atoms. This subtle change is invisible to most analytical techniques except mass spectrometry, which can distinguish between the different isotopic forms.
N-Demethyl Ivabradine-d4 Hydrochloride, mentioned in the search results, represents a deuterated form of a metabolite of Ivabradine rather than the parent compound itself . This compound would have both the N-demethylation and deuterium incorporation, making it useful as an analytical standard for metabolite studies.
Pharmacological Differences
The primary pharmacological differences between Ivabradine and its deuterated counterpart would likely center on metabolic stability and pharmacokinetics rather than pharmacodynamics. The mechanism of action and receptor interactions would remain essentially identical.
Potential differences include:
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Altered metabolic profile due to the kinetic isotope effect
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Modified drug-drug interaction potential
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Potentially different half-life and exposure parameters
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Possible changes in tissue distribution patterns
Clinical Implications of Deuteration
The clinical significance of deuterating Ivabradine stems from several factors:
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Potentially reduced interpatient variability in drug exposure
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Possible reduction in food effects on bioavailability
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Potential for less frequent dosing
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Possibly reduced risk of concentration-dependent adverse effects
These potential benefits align with broader goals in cardiovascular pharmacotherapy, where consistent drug levels and predictable responses are particularly important for safety and efficacy.
Analytical Considerations
Detection and Quantification
Analytical methods for Ivabradine-d4 Hydrochloride would typically involve:
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS)
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High-performance liquid chromatography (HPLC) with appropriate detection
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Spectroscopic methods including infrared spectroscopy
The search results indicate that standard Ivabradine hydrochloride has specifications including HPLC purity ≥97.5% and water content ≤3% . Similar quality parameters would likely apply to the deuterated version.
Use as an Internal Standard
One important application of deuterated compounds like Ivabradine-d4 Hydrochloride is their use as internal standards in bioanalytical methods. The compound's nearly identical chemical behavior to the parent drug (except in mass spectrometry) makes it ideal for controlling for variables in sample preparation, chromatographic separation, and detection processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume